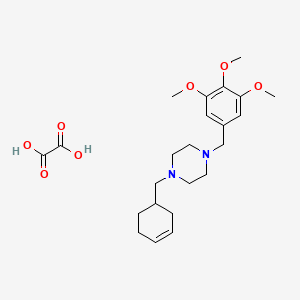![molecular formula C22H26ClNO B4974274 1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHQ, and it is a bicyclic tertiary amine that has a unique structure and properties.
Mécanisme D'action
The mechanism of action of CHQ is not fully understood, but it is believed to be mediated by its ability to interact with various cellular targets. CHQ has been shown to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage.
Biochemical and Physiological Effects
CHQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative damage. Additionally, CHQ has been shown to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. CHQ has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CHQ in lab experiments include its unique structure and properties, its potential applications in various fields of scientific research, and its ability to interact with various cellular targets. However, the limitations of using CHQ in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of CHQ. One potential direction is the development of CHQ-based drugs for the treatment of cancer, inflammatory diseases, and infections. Additionally, further studies are needed to fully understand the mechanism of action of CHQ and its potential toxicity. Finally, the synthesis method of CHQ could be further optimized to yield higher purity and yield.
Méthodes De Synthèse
The synthesis of CHQ involves the condensation of 4-chlorophenol with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The product obtained is then subjected to a catalytic hydrogenation process to obtain CHQ. This synthesis method has been optimized to yield high purity and high yield of CHQ.
Applications De Recherche Scientifique
CHQ has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties due to its ability to inhibit the growth of cancer cells. CHQ has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, CHQ has been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO/c23-19-10-12-20(13-11-19)25-21-8-3-5-17(15-21)16-24-14-4-7-18-6-1-2-9-22(18)24/h3,5,8,10-13,15,18,22H,1-2,4,6-7,9,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRTNPTJUFFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)
![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)

![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)

![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)